molecular formula C8H8F3NO2S B13620203 5-Methanesulfonyl-2-(trifluoromethyl)aniline

5-Methanesulfonyl-2-(trifluoromethyl)aniline

Cat. No.: B13620203
M. Wt: 239.22 g/mol
InChI Key: UTBRTHNIBRUMFT-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 2 on the aromatic ring.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

5-methylsulfonyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3

InChI Key

UTBRTHNIBRUMFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Methanesulfonyl-2-(trifluoromethyl)aniline

The synthesis of this compound generally follows a sequence of functional group transformations starting from suitably substituted aniline or nitrobenzene derivatives. The key steps include nitration, reduction, trifluoromethylation, and sulfonylation. Below is a detailed analysis of these methods based on available literature and patent disclosures.

Starting Materials and General Strategy

  • The synthesis often begins with an aniline derivative or a nitro-substituted aromatic compound bearing a trifluoromethyl group.
  • The trifluoromethyl group can be introduced via halogen exchange or direct trifluoromethylation of aromatic precursors.
  • The methanesulfonyl group is typically introduced by sulfonylation using methanesulfonyl chloride.

Stepwise Preparation Process

Step No. Reaction Type Description Typical Reagents and Conditions
1 Nitration Introduction of nitro group on aromatic ring as a precursor to amine Mixed acid nitration (HNO3/H2SO4) or other nitrating agents
2 Reduction Conversion of nitro group to amino group Catalytic hydrogenation (e.g., Raney nickel, Pd/C) or chemical reduction (Fe/HCl)
3 Trifluoromethylation Introduction of trifluoromethyl group at ortho or para position relative to amino group Fluorination with HF, trifluoromethyl iodide, or trifluoromethyl sulfonic acid derivatives
4 Methylsulfonylation Sulfonylation of the aromatic ring with methanesulfonyl chloride Methanesulfonyl chloride in an organic solvent (e.g., toluene), often with a base catalyst (e.g., triethylamine)

Representative Synthetic Routes

Reductive Dechlorination Route to 2-Trifluoromethylaniline Derivatives

According to patent EP0039810A1, 2-trifluoromethylaniline can be prepared by reductive dechlorination of 2-amino-5-chloro-trifluoromethylbenzene using hydrogen gas in the presence of catalysts such as Raney nickel and acid acceptors like triethylamine. The reaction is typically conducted in methanol at elevated temperatures (around 140 °C) and high hydrogen pressure (about 50 bar). The product is isolated by distillation under reduced pressure, yielding high-purity 2-trifluoromethylaniline.

This intermediate can be further functionalized to introduce the methanesulfonyl group.

Sulfonylation with Methanesulfonyl Chloride

Sulfonylation of aniline derivatives is commonly performed by reacting the aromatic amine with methanesulfonyl chloride in an organic solvent such as toluene. The reaction temperature is carefully controlled, often starting at 85-92 °C and gradually increasing to 140-145 °C, with the reaction mixture stirred for several hours (e.g., 6-8 hours). The reaction releases hydrogen chloride gas, which is vented off. After completion, the mixture is cooled, diluted with additional solvent, and subjected to aqueous workup to isolate the sulfonamide product. Purification is achieved by filtration and drying.

Multi-Step Synthesis Including Chloromethylation and Catalytic Hydrogenation

A detailed synthetic approach for related trifluoromethyl anilines involves:

  • Chloromethylation of trifluoromethyl-substituted anilines.
  • Reaction of the chloromethyl intermediate with sulfonyl chloride in dichloroethane.
  • Catalytic hydrogenation over Pd/C in ethanol under hydrogen pressure (4-6 kg/cm²) with alkali (e.g., sodium hydroxide or triethylamine) to yield the final amine product.

Reaction Conditions and Catalysts

Reaction Step Catalyst/Reagent Temperature (°C) Pressure (bar) Solvent Notes
Reductive dechlorination Raney nickel, triethylamine 140 50 Methanol High hydrogen pressure required
Sulfonylation Methanesulfonyl chloride, base 85–145 Atmospheric Toluene Controlled temperature ramp, HCl gas evolved
Catalytic hydrogenation Pd/C, NaOH or triethylamine 25–60 4–6 Ethanol 48–56 hours reaction time for complete conversion

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Catalyst/Reagents Conditions Yield/Purity Reference
1 2-amino-5-chloro-trifluoromethylbenzene Reductive dechlorination to 2-trifluoromethylaniline Raney nickel, triethylamine, H2 140 °C, 50 bar, methanol High purity (97%)
2 2-chloro-3-trifluoromethylaniline Chloromethylation, sulfonylation, catalytic hydrogenation Pd/C, NaOH or triethylamine, methanesulfonyl chloride 25–60 °C, 4–6 bar, ethanol, dichloroethane 70–86% yield, >95% purity
3 Aromatic amine precursor Sulfonylation with methanesulfonyl chloride Methanesulfonyl chloride, base 85–145 °C, toluene 85% yield, high purity

Analytical and Research Data

  • Purity of the final this compound product is typically confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
  • Yields range from 70% to 97% depending on the method and scale.
  • Reaction intermediates and products have been characterized by ^1H NMR with typical chemical shifts consistent with aromatic amines bearing trifluoromethyl and sulfonyl substituents.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methanesulfonyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
5-Methyl-2-(trifluoromethyl)aniline -CH₃ (5), -CF₃ (2) C₈H₈F₃N 179.16 Intermediate in agrochemical synthesis
2-Fluoro-5-(trifluoromethyl)aniline -F (2), -CF₃ (5) C₇H₅F₄N 179.11 High electronegativity; used in fluorinated drug candidates
5-(Ethylsulfonyl)-2-methoxyaniline -SO₂C₂H₅ (5), -OCH₃ (2) C₉H₁₃NO₃S 215.27 VEGFR2 inhibitor fragment; synthetic challenges due to heterosubstituents
5-Methyl-2-(trifluoromethylthio)aniline -CH₃ (5), -SCF₃ (2) C₈H₈F₃NS 207.22 Increased lipophilicity; predicted pKa ~1.57
3-Methoxy-5-(trifluoromethyl)aniline -OCH₃ (3), -CF₃ (5) C₈H₈F₃NO 205.15 Altered electronic effects for nucleophilic substitution

Key Observations :

  • Electron-Withdrawing Effects : The methanesulfonyl (-SO₂CH₃) group in the target compound is a stronger electron-withdrawing group than ethylsulfonyl (-SO₂C₂H₅) or trifluoromethylthio (-SCF₃), leading to reduced aromatic ring reactivity .
  • Lipophilicity : The trifluoromethylthio analog exhibits higher lipophilicity (logP ~2.8 predicted) compared to the methanesulfonyl derivative, which may enhance membrane permeability .
  • Synthetic Accessibility : Analogs like 5-(ethylsulfonyl)-2-methoxyaniline require multi-step syntheses (e.g., sulfonation, nitration, hydrogenation), suggesting similar complexity for the target compound .

Stability and Reactivity

  • Chemical Stability : The methanesulfonyl group increases resistance to oxidative degradation compared to methoxy or methyl substituents .
  • Reactivity : Electron-withdrawing groups deactivate the ring toward electrophilic substitution, directing further functionalization to specific positions (e.g., para to -CF₃) .

Commercial Challenges :

  • Analogs like 2-amino-4-(ethylsulfonyl)phenol faced discontinuation due to synthetic complexity .

Biological Activity

5-Methanesulfonyl-2-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8F3NO2SC_8H_8F_3NO_2S and a molecular weight of approximately 239.21 g/mol, features a trifluoromethyl group and a methanesulfonyl group attached to an aniline structure. This combination enhances its chemical reactivity and biological profile, making it a candidate for various pharmaceutical applications.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit enhanced anticancer properties. For instance, the presence of these groups in related compounds has shown improved efficacy against various cancer cell lines. The structural modifications in this compound may contribute similarly to its potential as an anticancer agent .

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10Inhibition of cell proliferation
Compound B15Induction of apoptosis
This compoundTBDTBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Preliminary data suggest that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the methanesulfonyl group is believed to enhance its interaction with microbial targets .

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
E. coli1550
S. aureus2025

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Nitration followed by reduction : Starting from an aromatic compound, nitration introduces a nitro group, which can be subsequently reduced to an amine.
  • Sulfonation : The introduction of the methanesulfonyl group can be achieved through electrophilic aromatic substitution.
  • Trifluoromethylation : Utilizing trifluoromethylating agents allows for the selective introduction of the trifluoromethyl group onto the aromatic ring.

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity levels.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigation into the mechanism revealed that this compound may induce apoptosis through the activation of caspase pathways, similar to other known anticancer agents .
  • Comparative Analysis : Research comparing this compound with structurally similar analogs found that the unique combination of functional groups in this compound contributes to its enhanced biological activity profile relative to its analogs .

Q & A

Q. What are the optimal synthetic routes for 5-Methanesulfonyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

A four-step synthesis starting from a sulfonyl chloride precursor (e.g., 4-methoxybenzene-1-sulfonyl chloride) is a viable approach. Key steps include:

  • Sulfonation : Reacting the precursor with Na₂SO₃ and NaHCO₃ in THF/water to introduce the sulfonyl group .
  • Nitration : Using concentrated HNO₃ at 100°C to add nitro groups, optimizing conditions to avoid dinitro byproducts .
  • Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro to amine .
    Yield optimization requires precise temperature control and reagent stoichiometry, as excess HNO₃ or improper quenching can lead to side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts, while ¹H NMR resolves aromatic proton splitting patterns .
  • HPLC-MS : Ensures purity (>99%) and detects trace impurities via reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Diffraction (XRD) : Confirms crystal structure, particularly the spatial orientation of the methanesulfonyl group .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring via inductive effects. This:

  • Enhances lipophilicity (logP ~2.8), improving membrane permeability in biological assays .
  • Directs electrophilic substitutions to the para position relative to itself, critical for regioselective functionalization .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic aromatic substitution on this compound?

The -CF₃ and -SO₂CH₃ groups jointly deactivate the ring. Electrophiles (e.g., nitronium ions) preferentially attack the meta position to -SO₂CH₃ due to steric hindrance and electronic effects. Computational modeling (DFT) predicts charge distribution, guiding reagent selection .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

  • Acidic Conditions : Protonation of the amine group occurs (pKa ~4.4), but the -SO₂CH₃ group stabilizes the structure against hydrolysis .
  • Basic Conditions : Nucleophilic attack on the sulfonyl group may lead to sulfonate formation. Stability assays (HPLC tracking over 24h at pH 7–12) are recommended .

Q. How can contradictory data on nitration byproducts be resolved in synthetic protocols?

Divergent nitration outcomes (e.g., mono- vs. dinitro products) arise from varying HNO₃/H₂SO₄ ratios. Controlled nitration at 60°C with 1:1 HNO₃/H₂SO₄ minimizes dinitro derivatives (54% yield vs. 73% for mono-nitro under pure HNO₃) . Kinetic studies (time-resolved IR) monitor intermediate formation.

Q. What comparative studies highlight the methanesulfonyl group’s role versus other substituents (e.g., bromo, iodo) in bioactivity?

  • Methanesulfonyl (-SO₂CH₃) : Enhances metabolic stability in vivo compared to halogens (e.g., -Br in ).
  • Iodo Substituents : Increase molecular weight (e.g., 246.19 g/mol in iodo-nitro analogs) but reduce solubility .
    SAR studies using IC₅₀ values in enzyme assays (e.g., kinase inhibition) quantify substituent effects .

Q. What purification challenges arise due to the compound’s polarity, and how are they mitigated?

The polar -SO₂CH₃ group complicates silica gel chromatography (Rf <0.1 in hexane/EtOAc). Alternatives include:

  • Ion-Exchange Chromatography : Separates ionic impurities at pH 6–8 .
  • Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 142–145°C) .

Q. What mechanistic insights explain nucleophilic substitution reactions at the aniline’s amino group?

The -CF₃ and -SO₂CH₃ groups reduce amine nucleophilicity. Reactions with acyl chlorides require:

  • Activation : Use of DMAP (4-dimethylaminopyridine) to enhance acylation rates .
  • Solvent Effects : DMF improves solubility of intermediates, while THF favors SN2 pathways .

Q. How can stability studies predict degradation pathways during long-term storage?

  • Accelerated Aging : Store at 40°C/75% RH for 6 months; analyze via LC-MS for sulfonic acid derivatives .
  • Light Exposure : UV-Vis spectroscopy detects photooxidation products (λmax 310 nm) .

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